molecular formula C15H12N2O3 B2671660 N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide CAS No. 1105240-46-7

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide

Cat. No.: B2671660
CAS No.: 1105240-46-7
M. Wt: 268.272
InChI Key: CFGAFESGNFSGMU-UHFFFAOYSA-N
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Description

N-((5-(Furan-2-yl)isoxazol-3-yl)methyl)benzamide is a synthetic small molecule that features a benzamide moiety linked to a furan-substituted isoxazole core. This structure places it within a class of benzamide-isoxazole hybrid compounds of significant interest in medicinal chemistry research. The molecular formula is C₁₆H₁₃N₃O₃, yielding a molecular weight of 295.30 g/mol. While the specific biological profile of this compound is a subject of ongoing investigation, its structural framework is highly relevant for drug discovery. Research on analogous compounds, particularly benzofuran-isoxazole hybrids, has demonstrated a range of promising pharmacological activities. These related structures have shown potent in vitro antibacterial and antifungal activities against various gram-positive and gram-negative bacterial strains, as well as fungal species . The isoxazole ring is a common pharmacophore found in many bioactive molecules and natural products, contributing to its value as a scaffold in developing new therapeutic agents . This compound is provided for research use only and is intended for applications such as biological screening, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex molecules. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-15(11-5-2-1-3-6-11)16-10-12-9-14(20-17-12)13-7-4-8-19-13/h1-9H,10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGAFESGNFSGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a candidate for drug development due to its biological activities.

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The furan ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Key Observations:
  • Heterocyclic Diversity : The target compound’s isoxazole-furan system contrasts with oxadiazole (LMM11), thiadiazole (Compound 6), and thiazole () cores. These variations influence electronic properties and binding interactions.
  • Synthetic Yields : Compound 6 (70% yield) and derivatives in (80% yields) highlight efficient condensation and cyclization methods, suggesting scalable routes for similar benzamides .
Antifungal Activity
  • LMM11 : Exhibits antifungal activity against Candida albicans by inhibiting thioredoxin reductase, a critical enzyme in oxidative stress response .
Anticancer and Enzyme Inhibition
  • SBI-5923: Targets oncogenic tyrosine phosphatase SHP2, a driver in leukemia, with structural rigidity from the benzo[b]thiophenone group enhancing target binding .
  • N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides (): Demonstrate high anticancer activity, attributed to thiazole and furan synergism .
  • N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide : Inhibits pyruvate:ferredoxin oxidoreductase (PFOR), a metabolic enzyme in anaerobic pathogens, via amide anion interactions .
Target Compound’s Inferred Activity

While direct data are unavailable, the isoxazole-furan system in N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide may confer unique electronic properties for enzyme inhibition or antimicrobial activity, analogous to LMM11 and SBI-5923.

Physicochemical and Spectroscopic Properties

  • IR/NMR Trends: Compound 6 (): IR C=O stretch at 1606 cm⁻¹; NMR aromatic protons at δ 7.36–8.13 ppm . SBI-5923: Benzo[b]thiophenone C=O stretches likely near 1670–1700 cm⁻¹, with deshielded aromatic protons due to electron-withdrawing effects . Target Compound: Expected C=O stretch ~1650–1680 cm⁻¹; furan protons (δ 6.3–7.4 ppm) and isoxazole protons (δ 8.0–8.5 ppm).
  • Melting Points : Higher melting points (e.g., 160°C for Compound 6) correlate with crystalline packing from hydrogen bonding (N–H⋯N in ) .

Biological Activity

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a unique structure comprising:

  • Isoxazole Ring : Contributes to biological activity through interactions with various enzymes and receptors.
  • Furan Ring : Enhances the compound's chemical versatility and binding affinity.
  • Benzamide Moiety : Plays a critical role in modulating biological functions.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Properties :
    • The compound has been investigated for its potential to inhibit bacterial growth, particularly against Gram-positive and Gram-negative pathogens. It may function by targeting bacterial cell division proteins, such as FtsZ, thereby disrupting cell division processes .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that it may inhibit cyclooxygenase enzymes involved in inflammatory pathways, offering therapeutic potential for conditions characterized by inflammation.
  • Anticancer Activity :
    • There is ongoing exploration into its anticancer properties, with indications that it may affect cancer cell proliferation through various mechanisms, including enzyme inhibition and modulation of signaling pathways.

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Interaction : The isoxazole ring can interact with specific enzymes, modulating their activity and influencing biochemical pathways.
  • Binding Affinity : The structural components allow for effective binding to targets, enhancing the compound's therapeutic potential.

Table 1: Summary of Key Studies on this compound

Study ReferenceBiological ActivityFindings
AntimicrobialExhibits inhibitory effects on bacterial growth.
Anti-inflammatoryPotential cyclooxygenase inhibitor.
AnticancerInduces apoptosis in cancer cells through enzyme modulation.

Synthesis and Future Directions

The synthesis of this compound typically involves multi-step organic reactions. Researchers are exploring optimization techniques such as continuous flow reactors to enhance yield and purity.

Future investigations are likely to focus on:

  • Mechanistic Studies : Elucidating the precise biochemical pathways affected by the compound.
  • Clinical Trials : Assessing therapeutic efficacy in vivo for various diseases.

Q & A

Q. What are the key steps and analytical methods for synthesizing N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide?

The synthesis typically involves multi-step reactions, including:

  • Isoxazole ring formation : Cyclocondensation of nitrile oxides with alkynes under controlled temperatures (e.g., 60–80°C) .
  • Benzamide coupling : Amide bond formation using coupling reagents like EDCI/HOBt in anhydrous DMF .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from methanol . Analytical validation :
  • Purity : Thin-layer chromatography (TLC) and HPLC (≥95% purity) .
  • Structural confirmation : 1^1H/13^13C NMR (e.g., 400 MHz in DMSO-d6d_6) and high-resolution mass spectrometry (HRMS) .

Q. How do researchers confirm the structural integrity of this compound?

Advanced spectroscopic techniques are essential:

  • NMR : Key signals include the furan proton resonances (δ 6.3–7.4 ppm) and isoxazole methylene protons (δ 4.5–5.0 ppm) .
  • FT-IR : Stretching vibrations for amide C=O (~1650 cm1^{-1}) and isoxazole C=N (~1550 cm1^{-1}) .
  • X-ray crystallography (if crystalline): Resolves bond lengths and angles, confirming stereoelectronic effects .

Advanced Research Questions

Q. What strategies optimize reaction yields for the isoxazole-furan hybrid core?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (DMF, THF) enhance cyclization efficiency .
  • Catalyst screening : Pd/C for Suzuki couplings (if aryl halides are present) or Lewis acids (ZnCl2_2) for cycloadditions .
  • Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventionally) . Example : Microwave irradiation improved yields from 65% to 88% in isoxazole formation .

Q. How do structural modifications influence biological activity?

Structure-activity relationship (SAR) studies highlight:

  • Furan substitution : 2-Furan enhances π-π stacking with target proteins, while 3-furan reduces affinity .
  • Benzamide para-substituents : Electron-withdrawing groups (e.g., -NO2_2) increase metabolic stability but may reduce solubility . Comparative data :
SubstituentIC50_{50} (μM)Solubility (mg/mL)
2-Furan0.451.2
3-Furan2.72.5
Benzamide-para-NO2_20.320.8

Data from analogs in .

Q. How can contradictory bioactivity data across studies be resolved?

Contradictions often arise from:

  • Assay variability : Use standardized protocols (e.g., NIH/NCATS guidelines for cytotoxicity assays) .
  • Purity discrepancies : Impurities >5% (e.g., unreacted intermediates) may artificially inflate/deflate activity .
  • Target selectivity : Off-target effects in kinase panels (e.g., inhibition of VEGFR2 vs. EGFR) require orthogonal assays (SPR, ITC) .

Methodological Challenges

Q. What are best practices for resolving low solubility in biological assays?

  • Co-solvents : Use DMSO (≤0.1% final concentration) or cyclodextrin-based formulations .
  • Prodrug design : Introduce phosphate esters or PEGylated derivatives to enhance aqueous solubility .
  • Nanoparticle encapsulation : Liposomal carriers improve bioavailability (e.g., 2.5-fold increase in tumor uptake) .

Q. How can researchers validate target engagement in vitro?

  • Cellular thermal shift assay (CETSA) : Confirm binding to putative targets (e.g., PARP1) by monitoring protein thermal stability shifts .
  • CRISPR/Cas9 knockout : Compare activity in wild-type vs. target-knockout cell lines .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (KdK_d) and stoichiometry .

Data Reproducibility and Reporting

Q. What critical parameters must be reported for reproducibility?

  • Synthetic details : Exact molar ratios, reaction times, and purification gradients .
  • Biological assays : Cell line authentication, passage numbers, and positive/negative controls .
  • Statistical rigor : Minimum n=3n=3 replicates with SD/SE and ANOVA for multi-group comparisons .

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